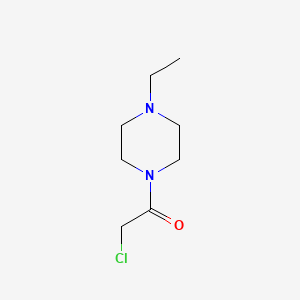

2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone

描述

2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone is a piperazine derivative characterized by a chloroacetyl group attached to a 4-ethylpiperazine moiety. Piperazine-based compounds are widely explored in medicinal and agrochemical research due to their versatile pharmacological properties, including antimicrobial, acetylcholinesterase inhibitory, and receptor-modulating activities . The ethyl substituent on the piperazine ring contributes to the molecule’s electronic and steric profile, influencing its reactivity, solubility, and biological interactions.

属性

IUPAC Name |

2-chloro-1-(4-ethylpiperazin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClN2O/c1-2-10-3-5-11(6-4-10)8(12)7-9/h2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIUGYNBSZBWEGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone typically involves the reaction of 4-ethylpiperazine with chloroacetyl chloride. The reaction is carried out in an organic solvent such as dichloromethane, under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The reaction mixture is usually stirred at a low temperature to control the exothermic nature of the reaction.

Industrial Production Methods: On an industrial scale, the production of 2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, and the product is purified using techniques such as distillation or crystallization.

化学反应分析

Types of Reactions: 2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base like triethylamine.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted piperazines.

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

科学研究应用

2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets. The chloro group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the modification of proteins or nucleic acids, affecting their function. The ethylpiperazine moiety can interact with receptors or enzymes, potentially modulating their activity.

相似化合物的比较

Key Observations :

Key Observations :

- 4-Ethylpiperazine derivatives (e.g., ) are tailored for antimicrobial activity, likely due to moderate lipophilicity enhancing membrane penetration.

- Benzyl and aryl groups (e.g., ) improve acetylcholinesterase binding via π-π stacking interactions.

- Sulfonyl and halogenated substituents (e.g., ) may improve metabolic stability and target selectivity.

Structural and Pharmacokinetic Considerations

- Lipophilicity : Ethyl groups offer balanced hydrophobicity compared to bulky benzyl () or polar sulfonyl groups (), optimizing blood-brain barrier penetration and solubility .

- Electronic Effects : Electron-withdrawing substituents (e.g., chloro, nitro) increase electrophilicity at the carbonyl carbon, enhancing reactivity in nucleophilic substitutions .

- Crystallography : SHELX software () is frequently used to resolve piperazine derivative structures, confirming stereochemistry and intermolecular interactions .

生物活性

2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone is a chemical compound with significant potential in medicinal chemistry, particularly as a precursor in the synthesis of various pharmaceuticals. Its structure, characterized by a chloro group and a piperazine moiety, suggests a range of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone is . The presence of the chloro group enhances its reactivity, while the piperazine ring contributes to its biological interactions. The compound is often utilized as an intermediate in organic synthesis, particularly in pharmaceutical development.

The biological activity of 2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone is primarily attributed to its ability to interact with various biological targets. It acts as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can lead to:

- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic pathways.

- Disruption of Cellular Processes : By modifying proteins or nucleic acids, it can interfere with cellular signaling and replication processes.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of various bacterial strains.

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone | Staphylococcus aureus | 0.22 - 0.25 μg/mL |

| 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone | Escherichia coli | 0.30 - 0.35 μg/mL |

These values indicate that the compound has strong inhibitory effects against common pathogens.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can reduce pro-inflammatory cytokine production in immune cells, potentially making it useful for treating inflammatory diseases.

Antitumor Activity

Preliminary studies have indicated potential anticancer properties. Compounds similar to 2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone have shown cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa (cervical cancer) | 5.0 |

| MCF7 (breast cancer) | 3.5 |

These results suggest that further exploration into its structure-activity relationship could yield promising therapeutic agents for cancer treatment.

Case Studies

Several case studies highlight the biological activity of this compound:

- Antimicrobial Study : A study evaluated the efficacy of various piperazine derivatives against resistant bacterial strains. The results demonstrated that modifications to the piperazine ring significantly influenced antimicrobial potency.

- Anti-inflammatory Research : In a model of induced inflammation, treatment with 2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone resulted in a marked decrease in edema and inflammatory markers, indicating its potential for therapeutic use in inflammatory conditions.

- Antitumor Screening : A series of analogs were tested against multiple cancer cell lines, revealing that certain structural modifications enhanced cytotoxicity and selectivity towards tumor cells over normal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。